Absence of Cross-Resistance in Multidrug-Resistant P388 Leukemia Cells Distinguishes Cinerubin A from Doxorubicin and Daunorubicin
In cultured P388 leukemia cells with acquired vincristine resistance, cross-resistance to actinomycin D, adriamycin (doxorubicin), daunomycin (daunorubicin), and AD32 was unequivocally demonstrated, yet cross-resistance to cinerubin A could not be detected [1]. Additionally, the inherent sensitivity of wild-type P388 cells to cinerubin A and AD32 was approximately one-tenth that of adriamycin and daunomycin, requiring a tenfold higher concentration to achieve an equivalent reduction in cell viability [1]. The quantified sensitivity difference for vincristine-resistant cells showed greater sensitivity to AD32 at 2.8 × 10⁻⁶ M than to adriamycin at 3.4 × 10⁻⁶ M during a 6-hour exposure; cinerubin A, by lacking detectable cross-resistance, provides a therapeutic window absent for the other anthracyclines [1].
| Evidence Dimension | Cross-resistance in vincristine-resistant P388 leukemia cells |
|---|---|
| Target Compound Data | Cross-resistance to cinerubin A could not be detected; wild-type sensitivity ~10-fold lower than adriamycin/daunomycin |
| Comparator Or Baseline | Doxorubicin (adriamycin), daunorubicin (daunomycin), actinomycin D, AD32: all showed positive cross-resistance |
| Quantified Difference | Qualitative binary difference (detectable cross-resistance absent for cinerubin A, present for all four comparators); ~10-fold difference in wild-type potency |
| Conditions | Cultured P388 murine leukemia cells; vincristine-resistant subline derived in vivo in (C57BL × DBA/2)F1 mice; 6-hour drug exposure |
Why This Matters
For researchers studying multidrug resistance mechanisms or screening compounds against MDR tumor models, cinerubin A provides a mechanistically distinct anthracycline tool that retains activity where doxorubicin and daunorubicin fail due to cross-resistance.
- [1] Wilkoff LJ, Dulmadge EA. Resistance and cross-resistance of cultured leukemia P388 cells to vincristine, adriamycin, adriamycin analogs, and actinomycin D. J Natl Cancer Inst. 1978;61(6):1521-1524. PMID: 281559. View Source
